molecular formula C10H14O B1628153 4-Methyl-3-propylphenol CAS No. 61783-87-7

4-Methyl-3-propylphenol

Cat. No. B1628153
CAS RN: 61783-87-7
M. Wt: 150.22 g/mol
InChI Key: XWAQSOUOCXYWQJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 289.15 K .
  • Odor : 4-Methyl-3-propylphenol has a distinct odor, which can vary based on the position of the methyl and propyl groups .

Scientific Research Applications

  • Biodegradation and Environmental Remediation : A study on Ralstonia sp. SJ98 revealed its capability to utilize a compound similar to 4-Methyl-3-propylphenol as a carbon and energy source, highlighting its potential for environmental decontamination and bioremediation purposes (Bhushan et al., 2000).

  • Synthesis Processes : Research on the synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, an antioxidant and a primary raw material of various other antioxidants, explored improved process conditions and yields (Huo Xiao-jian, 2010).

  • Thermal Reactions in Lignin : A study investigated the thermal reactions of 4-Propylguaiacol, a model of the propylguaiacol structure prevalent in lignin, revealing insights into primary thermolysis reactions and the formation of various products (Masuku, Vuori, & Bredenberg, 2009).

  • Biotransformations in Microbial Systems : The activity of 4-Ethylphenol methylenehydroxylase in Pseudomonas putida JD1 on various 4-alkylphenols, including 4-n-Propylphenol, demonstrates the potential for biotransformations in microbial systems (Hopper & Cottrell, 2003).

  • Transformation in Biosolids Composting : A study showed the transformation kinetics of 4-Nonylphenol and its isomers during biosolids composting, indicating the significance of isomer-specific degradation in environmental processes (Das & Xia, 2008).

  • Antioxidant Activity and Membrane-Protecting Properties : The synthesis of ω-(hydroxyaryl)alkylsulfides based on 2-isobornyl-6-methyl-4-propylphenol and their antiradical and antioxidant activity, as well as membrane-protecting properties, were investigated (Chukicheva et al., 2016).

properties

IUPAC Name

4-methyl-3-propylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-3-4-9-7-10(11)6-5-8(9)2/h5-7,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAQSOUOCXYWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562771
Record name 4-Methyl-3-propylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-propylphenol

CAS RN

61783-87-7
Record name 4-Methyl-3-propylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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